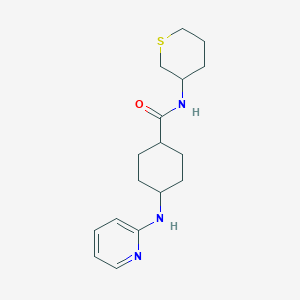![molecular formula C10H18F3N3O3 B7353880 (2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide](/img/structure/B7353880.png)
(2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TAM, and it is a derivative of the well-known drug, tamoxifen. TFB-TAM has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
作用機序
TFB-TAM exerts its effects by binding to estrogen receptors and modulating their activity. TFB-TAM has a higher affinity for estrogen receptors than tamoxifen, and it has been shown to have a selective estrogen receptor modulator (SERM) activity. TFB-TAM has also been shown to have an agonist effect on estrogen receptors in the brain, leading to the activation of neuroprotective pathways.
Biochemical and Physiological Effects
TFB-TAM has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in breast cancer cells. TFB-TAM has also been shown to have neuroprotective effects, leading to the activation of neurotrophic pathways and the inhibition of neuroinflammatory pathways. TFB-TAM has also been shown to have anti-inflammatory effects, leading to the inhibition of pro-inflammatory cytokines.
実験室実験の利点と制限
TFB-TAM has several advantages for lab experiments, including its high affinity for estrogen receptors and its ability to selectively modulate their activity. TFB-TAM also has a higher potency than tamoxifen, making it a more effective compound for the study of estrogen receptor-positive breast cancer. However, TFB-TAM also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
Future research on TFB-TAM should focus on exploring its potential applications in the treatment of estrogen receptor-positive breast cancer and Alzheimer's disease. Further studies should also investigate the mechanisms underlying the neuroprotective and anti-inflammatory effects of TFB-TAM. Additionally, future research should focus on developing new methods for the synthesis of TFB-TAM and improving its solubility in aqueous solutions.
合成法
TFB-TAM can be synthesized using various methods, including the reaction of tamoxifen with N,N-diisopropylethylamine and 2,2,2-trifluoroethanol, as well as the reaction of tamoxifen with trifluoroethylamine and ethyl chloroformate. The synthesis of TFB-TAM has also been achieved through the reaction of tamoxifen with 2,2,2-trifluoroethanol and carbonyldiimidazole.
科学的研究の応用
TFB-TAM has been used in scientific research for various applications, including the study of estrogen receptor-positive breast cancer. TFB-TAM has been shown to have a higher affinity for estrogen receptors than tamoxifen, making it a potential candidate for the treatment of estrogen receptor-positive breast cancer. TFB-TAM has also been used in the study of the role of estrogen receptors in the brain, as well as the development of new drugs for the treatment of Alzheimer's disease.
特性
IUPAC Name |
(2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N3O3/c1-6(2)7(16-9(14)18)8(17)15-3-4-19-5-10(11,12)13/h6-7H,3-5H2,1-2H3,(H,15,17)(H3,14,16,18)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEKRFBLOWODCF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCOCC(F)(F)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCOCC(F)(F)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7353802.png)
![5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide](/img/structure/B7353808.png)
![2-(2-fluorophenoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7353821.png)
![2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide](/img/structure/B7353833.png)
![4-ethyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B7353840.png)
![2-phenyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pent-4-enamide](/img/structure/B7353848.png)
![(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B7353854.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide](/img/structure/B7353859.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-2-methylidenepentanamide](/img/structure/B7353863.png)
![2-(2,1,3-benzothiadiazol-4-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]acetamide](/img/structure/B7353864.png)
![methyl 4-[[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamoyl]pent-4-enoate](/img/structure/B7353869.png)
![(5S,7S)-7-(difluoromethyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353900.png)

![(5S,7S)-N-[2-[cyclopropyl(methyl)amino]propyl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353909.png)